Product packaging for (3S,4S)-3-(Propylamino)piperidin-4-ol(Cat. No.:)

(3S,4S)-3-(Propylamino)piperidin-4-ol

Cat. No.: B13213499
M. Wt: 158.24 g/mol
InChI Key: LOZQZZFAEYRBEQ-YUMQZZPRSA-N
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Description

Significance of Piperidine (B6355638) Derivatives as Core Heterocycles in Contemporary Organic Synthesis and Chemical Biology

Piperidine, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. encyclopedia.pub Its prevalence stems from its favorable physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility, which allow for optimal interactions with biological targets. encyclopedia.pub In contemporary organic synthesis, piperidine derivatives serve as crucial building blocks and intermediates for the construction of more complex molecules. nih.gov The versatility of the piperidine ring allows for a wide range of chemical modifications, enabling chemists to fine-tune the steric and electronic properties of the resulting compounds to achieve desired biological activities. encyclopedia.pub

In the realm of chemical biology, piperidine-containing molecules are instrumental in probing biological pathways and elucidating the mechanisms of disease. Their structural diversity has led to the development of potent and selective inhibitors, agonists, and antagonists for a multitude of receptors and enzymes. ijnrd.org The incorporation of the piperidine scaffold can enhance a molecule's metabolic stability and bioavailability, crucial parameters in drug design. encyclopedia.pub

The Unique Importance of Stereochemistry in 3,4-Disubstituted Piperidine Systems, Exemplified by (3S,4S)-3-(Propylamino)piperidin-4-ol

The introduction of multiple substituents onto the piperidine ring gives rise to stereoisomers, each with a unique three-dimensional arrangement of atoms. In 3,4-disubstituted piperidines, such as this compound, the relative and absolute configuration of the substituents at the C3 and C4 positions are of paramount importance. The precise spatial orientation of the propylamino and hydroxyl groups in the (3S,4S) configuration dictates how the molecule interacts with its biological target.

Even subtle changes in stereochemistry can lead to dramatic differences in pharmacological activity, with one stereoisomer often exhibiting high potency while others are significantly less active or even inactive. This stereospecificity is a cornerstone of modern drug development, as the administration of a single, highly active stereoisomer can lead to improved therapeutic efficacy and a reduction in off-target side effects. The cis-configuration of the substituents in this compound, where both groups are on the same face of the piperidine ring, creates a specific conformational preference that is key to its potential biological profile.

Due to the limited publicly available data for this compound, the following table presents representative physicochemical properties for analogous 3-amino-4-hydroxypiperidine derivatives to illustrate the general characteristics of this class of compounds.

PropertyRepresentative Value for Analogous Compounds
Molecular Weight158.24 g/mol
LogP-0.5 to 1.5
pKa (amine)8.5 - 10.0
Hydrogen Bond Donors3
Hydrogen Bond Acceptors2
Rotatable Bonds4

Note: The data in this table are representative of simple 3-amino-4-hydroxypiperidine analogues and are intended for illustrative purposes. Specific values for this compound may vary.

Overview of Academic Research Trajectories for Complex Chiral Amine Synthesis

The synthesis of complex chiral amines, including substituted piperidines, is a vibrant and continually evolving area of academic research. The demand for enantiomerically pure amines in the pharmaceutical and fine chemical industries has spurred the development of innovative and efficient synthetic methodologies.

Key research trajectories in this field include:

Asymmetric Catalysis: The use of chiral transition metal catalysts or organocatalysts to effect enantioselective transformations is a dominant theme. nih.gov Methods such as asymmetric hydrogenation, reductive amination, and hydroamination allow for the direct and efficient synthesis of chiral amines from prochiral precursors. nih.gov

Biocatalysis: Enzymes, such as transaminases and imine reductases, are increasingly being employed for the synthesis of chiral amines. nih.gov These biocatalytic methods often offer exquisite stereoselectivity and can be performed under mild, environmentally benign conditions.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials for the synthesis of complex chiral amines.

Stereoselective Cyclization Reactions: The development of novel cyclization strategies to construct the piperidine ring with precise control over stereochemistry is an active area of investigation. These methods include intramolecular Mannich reactions, aza-Diels-Alder reactions, and ring-closing metathesis. acs.org

The following table summarizes some of the key synthetic approaches for chiral 3,4-disubstituted piperidines.

Synthetic ApproachKey Features
Diastereoselective ReductionReduction of a cyclic precursor with defined stereocenters to control the formation of new chiral centers.
Chiral Auxiliary-Mediated SynthesisUse of a removable chiral group to direct the stereochemical outcome of a reaction.
Asymmetric CyclizationFormation of the piperidine ring in an enantioselective manner using a chiral catalyst.
Ring Expansion/ContractionTransformation of an existing ring system into the desired piperidine scaffold with stereochemical control.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B13213499 (3S,4S)-3-(Propylamino)piperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(3S,4S)-3-(propylamino)piperidin-4-ol

InChI

InChI=1S/C8H18N2O/c1-2-4-10-7-6-9-5-3-8(7)11/h7-11H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

LOZQZZFAEYRBEQ-YUMQZZPRSA-N

Isomeric SMILES

CCCN[C@H]1CNCC[C@@H]1O

Canonical SMILES

CCCNC1CNCCC1O

Origin of Product

United States

Computational and Theoretical Investigations of 3s,4s 3 Propylamino Piperidin 4 Ol

Theoretical Prediction of Reaction Mechanisms and Pathways

Transition State Analysis of Key Stereoselective Steps

The stereochemistry of (3S,4S)-3-(Propylamino)piperidin-4-ol is a critical determinant of its chemical and biological properties. The synthesis of such chiral compounds often involves stereoselective steps, and transition state analysis is a cornerstone of understanding and predicting the outcomes of these reactions. Using quantum chemical methods, researchers can model the potential energy surface of a reaction and identify the transition state structures that lead to the desired stereoisomers.

While a specific transition state analysis for the synthesis of this compound is not readily found, the principles can be illustrated through the stereoselective synthesis of similar aminopiperidines. For instance, in the synthesis of substituted piperidines, computational models can be employed to elucidate the facial selectivity of a key bond-forming step. These models would calculate the energies of competing transition states, such as those leading to syn and anti products.

Key aspects of such an analysis would include:

Identification of Stereogenic Centers: The formation of the C3 and C4 stereocenters in the piperidine (B6355638) ring is of primary interest.

Modeling of Reagent Approach: Computational models would simulate the approach of a reagent to a prochiral precursor, considering steric and electronic effects.

Energy Calculations: The relative energies of the diastereomeric transition states would be calculated using methods like Density Functional Theory (DFT). A lower activation energy for one transition state would explain the preference for the formation of the corresponding stereoisomer.

A hypothetical data table illustrating the kind of results obtained from a transition state analysis for a key stereoselective reduction step in a precursor to a 3-amino-4-hydroxypiperidine is shown below.

Transition StateRelative Energy (kcal/mol)Key Interatomic Distances (Å)Predicted Major Isomer
TS-Re-face attack0.0Nu-C: 2.1; H-O: 1.8(3S,4S)
TS-Si-face attack+2.5Nu-C: 2.3; H-O: 1.9(3R,4R)

Note: This data is illustrative and not from a specific study on this compound.

Energetic Landscape Mapping for Intramolecular Rearrangements

The conformational flexibility of the piperidine ring is a crucial aspect of its chemistry. This compound can exist in various chair and boat conformations, and intramolecular rearrangements, such as ring-inversion, can occur. Mapping the energetic landscape of these rearrangements provides valuable information about the relative stability of different conformers and the energy barriers between them.

Computational studies on substituted piperidines have shown that the conformational preferences are influenced by the nature and position of the substituents. For this compound, the diaxial and diequatorial arrangements of the propylamino and hydroxyl groups would be of particular interest. Quantum chemical calculations can predict the relative free energies of these conformers.

The energetic landscape would reveal the most stable ground-state conformation and the transition states for conformational changes. This information is vital for understanding how the molecule might present itself to a biological target or in a chemical reaction.

ConformerRelative Free Energy (kcal/mol)Substituent Orientation (3-NHPr, 4-OH)
Chair 10.0Equatorial, Equatorial
Chair 2+4.2Axial, Axial
Twist-Boat 1+5.8-
Twist-Boat 2+6.1-

Note: This data is illustrative and based on general principles of conformational analysis of substituted piperidines.

In Silico Studies of Molecular Interactions and Structure-Activity Relationships (SAR)

In silico methods are indispensable for predicting how a molecule might interact with biological systems and for guiding the design of new compounds with improved properties.

Computational Docking for Understanding Ligand-Protein Interactions (without specific target identification)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound) into the binding site of a protein. While a specific biological target for this compound is not defined here, the general methodology can be described.

A typical docking study would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and its energy minimized.

Identification of a Putative Binding Site: In the absence of a known target, a hypothetical binding site with features complementary to the ligand (e.g., hydrogen bond donors/acceptors, hydrophobic pockets) would be used.

Docking Simulation: A docking algorithm would be used to explore various possible binding poses of the ligand in the protein's active site, scoring each pose based on a scoring function that estimates the binding affinity.

The results would highlight key interactions, such as hydrogen bonds between the hydroxyl and amino groups of the ligand and amino acid residues in the binding site, as well as hydrophobic interactions involving the propyl group and the piperidine ring.

Correlating Theoretical Descriptors with Observed Chemical Reactivity

Quantum chemical calculations can provide a range of theoretical descriptors that can be correlated with the chemical reactivity of a molecule. These descriptors offer insights into the electronic structure and can be used to predict how a molecule will behave in a chemical reaction.

For this compound, key theoretical descriptors would include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen and oxygen atoms would be expected to be regions of negative potential, indicating their nucleophilic character.

Atomic Charges: Calculating the partial charges on each atom can help in understanding the reactivity of different sites within the molecule.

These descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) models, which statistically correlate variations in these descriptors with observed biological activity or chemical reactivity across a series of related compounds.

Theoretical DescriptorCalculated Value (arbitrary units)Implication for Reactivity
HOMO Energy-6.5 eVIndicates electron-donating capability (nucleophilicity)
LUMO Energy+1.2 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap7.7 eVSuggests high kinetic stability
Dipole Moment2.8 DIndicates a polar molecule

Note: The values in this table are hypothetical and serve to illustrate the types of descriptors and their implications.

Research Applications and Broader Academic Significance of Chiral 3 Amino 4 Hydroxypiperidine Scaffolds

Versatility as Chiral Building Blocks in Complex Molecule Synthesis

The intrinsic chirality and dense functionality of 3-amino-4-hydroxypiperidines make them highly sought-after chiral building blocks. nih.govsigmaaldrich.com Originating from the "chiral pool"—a collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources—these scaffolds provide a direct pathway to complex, stereochemically defined products. researchgate.netnih.gov Their utility spans the synthesis of natural products, their analogs, and a wide array of novel heterocyclic systems for chemical research.

The β-hydroxypiperidine substructure is a core component of numerous natural products and pharmaceuticals. nih.gov Chiral 3-amino-4-hydroxypiperidine derivatives serve as crucial precursors in the enantioselective total synthesis of these complex molecules, particularly piperidine (B6355638) alkaloids. nih.gov The defined stereochemistry of the building block directly translates to the final product, circumventing the need for challenging stereoselective transformations late in the synthetic sequence. This approach has enabled the diastereodivergent synthesis of a variety of 3-piperidinol alkaloids. nih.gov

For instance, these scaffolds have been instrumental in constructing the core of alkaloids such as deoxocassine (B1246555) and spectaline. nih.govnih.gov The strategic application of these chiral intermediates has also led to the successful synthesis of marine alkaloids, including clavepictines A and B, and lepadin B, often employing highly stereoselective cyclization reactions as key steps. nih.gov

Table 1: Examples of Natural Products Synthesized Using Chiral Piperidine Scaffolds

Natural Product/Analog Class Key Synthetic Application of Scaffold
Cassine Piperidine Alkaloid Serves as a key chiral building block for diastereodivergent synthesis. nih.gov
Spectaline Piperidine Alkaloid Utilized as a precursor to establish the core piperidinol structure. nih.govnih.gov
Prosophylline Piperidine Alkaloid Enables stereocontrolled construction of the alkaloid backbone. nih.gov
Prosopinine Piperidine Alkaloid Acts as a versatile intermediate in a flexible synthetic route. nih.gov
Clavepictines A & B Marine Alkaloid Used in enantioselective total synthesis involving stereoselective cyclization. nih.gov
Lepadin B Marine Alkaloid Employed in a total synthesis featuring a stereocontrolled aldol (B89426) cyclization. nih.gov

Beyond natural product synthesis, 3-amino-4-hydroxypiperidine scaffolds are pivotal intermediates for creating a broad spectrum of heterocyclic compounds. chemicalbook.com Their utility as precursors extends to important pharmacodynamic substances, such as potent morphine-like analgesics. google.com The functional groups—a secondary amine, a primary or secondary amine, and a hydroxyl group—offer multiple reaction sites for diversification, allowing chemists to generate libraries of novel molecules. These scaffolds are commonly used to synthesize compounds like unsymmetrical ureas, substituted pyridines, and piperidine nucleoside analogs. chemicalbook.com The ability to readily modify the scaffold makes it a valuable platform for structure-activity relationship (SAR) studies in drug discovery programs.

Contributions to the Development of New Synthetic Methodologies and Principles

The pursuit of efficient and stereocontrolled routes to chiral 3-amino-4-hydroxypiperidines has catalyzed significant innovation in synthetic organic chemistry. The challenges associated with controlling multiple stereocenters on the piperidine ring have spurred the development of novel synthetic methods, catalytic systems, and fundamental principles of stereocontrol.

Achieving absolute and relative stereocontrol is the central challenge in synthesizing specific isomers of 3-amino-4-hydroxypiperidine. Research in this area has led to the application and refinement of a diverse array of asymmetric synthesis techniques. rsc.org Biocatalysis, in particular, has emerged as a powerful tool, with carbonyl reductases and transaminases being used for the stereoselective reduction of ketone precursors and asymmetric amination, respectively. rsc.orgscispace.com These enzymatic methods often provide exceptionally high enantiomeric excess (>99%) under mild reaction conditions. rsc.org

Other successful strategies include the use of chiral auxiliaries, such as N-sulfinyl amines, which temporarily impart chirality to a molecule to direct the stereochemical outcome of a reaction before being removed. whiterose.ac.uk Furthermore, metal-catalyzed asymmetric hydrogenations, employing catalysts based on rhodium and ruthenium, have been developed to control the formation of the chiral centers during ring synthesis. rsc.orgnih.gov

Table 2: Key Methodologies in the Asymmetric Synthesis of Chiral 3-Amino-4-hydroxypiperidines

Methodology Description Key Features
Biocatalytic Ketone Reduction Use of carbonyl reductases (e.g., HeCR, DbCR) to reduce a 4-oxopiperidine precursor. rsc.org High conversion and excellent enantioselectivity (>99% ee); environmentally friendly. rsc.org
Asymmetric Amination A transaminase catalyst is used to prepare (R)-3-amino piperidine derivatives. scispace.com High optical purity, mild reaction conditions, and suitable for industrial scale-up. scispace.com
Chiral Auxiliaries A chiral compound (e.g., Ellman auxiliary) is temporarily incorporated to guide stereochemistry. whiterose.ac.uk Enables separation of diastereomers; auxiliary is removed in a later step. whiterose.ac.uk
Catalytic Asymmetric Hydrogenation Chiral Rhodium(I) or Ruthenium(II) complexes catalyze the hydrogenation of a prochiral precursor. rsc.orgnih.gov Provides control over absolute stereochemistry during ring formation. rsc.org

The synthesis of complex piperidine scaffolds has served as a fertile testing ground for new reaction mechanisms and catalytic processes. For example, palladium-catalyzed reactions have been developed for the stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides through the catalytic ring-opening aminolysis of bridged lactones. nih.govrsc.org This work represents the first catalytic method for activating the acyl C-O bonds of γ-lactones, a significant advance in synthetic methodology. nih.govrsc.org

Similarly, cobalt(II)-catalyzed radical intramolecular cyclizations of linear amino-aldehydes have been developed as an effective method for producing various piperidines. nih.gov The exploration of these synthetic routes has also provided deeper insights into reaction mechanisms, such as the competitive processes between radical rebound and 1,5-H-transfer. nih.gov The need to synthesize these valuable scaffolds continues to drive innovation in catalysis, encouraging the discovery of new catalysts and the novel application of existing ones.

Fundamental Studies in Chemical Biology and Molecular Recognition

The well-defined three-dimensional structure of chiral 3-amino-4-hydroxypiperidine scaffolds makes them exceptional tools for fundamental studies in chemical biology and molecular recognition. rsc.orgnih.govrsc.org Molecular recognition, the specific interaction between two or more molecules, is the basis of nearly all biological processes. Chiral molecules play a central role in this, as biological systems are inherently chiral. nih.govnih.gov

The rigid conformation of the piperidine ring allows chemists to design molecules that present specific functional groups in precise spatial arrangements, effectively creating a three-dimensional pharmacophore. nih.gov This is critical for designing ligands with high affinity and selectivity for biological targets like enzymes or receptors. researchgate.net By systematically altering the stereochemistry of the scaffold, researchers can map the structural requirements for molecular recognition at a target binding site. nih.gov

Furthermore, these scaffolds can act as mimetics of natural recognition motifs. For example, 3,4,5-trihydroxypiperidines are structurally and electronically similar to pyranose monosaccharides, making them effective probes and inhibitors for glycosidase enzymes. researchgate.net The study of how these "iminosugars" interact with enzymes provides fundamental insights into carbohydrate-protein interactions. The ability to synthesize diverse libraries of these scaffolds enhances our understanding of chiral and molecular recognition, providing a basis for the rational design of new therapeutic agents and biological probes. researchgate.netnih.govnih.gov

Design of Molecular Probes for Investigating Biological Pathways

The modular nature of the 3-amino-4-hydroxypiperidine scaffold allows for the systematic introduction of various functional groups, making it an excellent framework for the design of molecular probes to investigate biological pathways. These probes are instrumental in chemical biology for the identification and characterization of protein function and for the elucidation of complex cellular processes.

A key strategy in the design of such probes is the incorporation of a reactive group that can form a covalent bond with a target biomolecule, often an amino acid residue like cysteine, and a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, for detection and isolation. The 3-amino-4-hydroxypiperidine core serves as a rigid spacer that presents these functionalities in a precise spatial orientation.

For instance, a tri-functionalized 4-aminopiperidine (B84694) scaffold has been successfully utilized to generate a library of cysteine-reactive probes. rsc.org This approach demonstrates the potential of the piperidine core to serve as a versatile platform for creating chemical tools to monitor enzyme activity within the proteome. rsc.org By modifying this strategy, the (3S,4S)-3-(Propylamino)piperidin-4-ol scaffold can be similarly adapted. The amino and hydroxyl groups can be functionalized with different moieties to create a diverse set of probes for exploring a wide range of biological pathways without being limited to a specific disease.

Table 1: Potential Functionalization of this compound for Molecular Probe Design

Position of FunctionalizationType of MoietyPurpose in Molecular Probe
Propylamino Group (N-alkylation)Reporter Tag (e.g., Fluorescein, Biotin)Detection, visualization, and affinity purification of target biomolecules.
Hydroxyl GroupReactive Group (e.g., Electrophile)Covalent modification of specific amino acid residues (e.g., cysteine, lysine) in target proteins.
Piperidine NitrogenModulatory GroupFine-tuning of physicochemical properties such as solubility and cell permeability.

Elucidation of Conformational Effects on Molecular Recognition

The stereochemically defined and conformationally constrained nature of the this compound scaffold is of paramount importance for understanding the principles of molecular recognition. The rigid piperidine ring limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target compared to more flexible molecules. nih.gov This conformational rigidity allows for a more precise mapping of the pharmacophore, which is the three-dimensional arrangement of functional groups required for biological activity.

By synthesizing and studying a library of stereoisomers of 3-amino-4-hydroxypiperidine derivatives, researchers can systematically investigate how the spatial orientation of the amino and hydroxyl groups influences binding to a receptor or enzyme. Computational studies, such as molecular dynamics simulations, can further elucidate the specific interactions, like hydrogen bonding and hydrophobic interactions, that are crucial for molecular recognition. nih.govnih.gov These studies can reveal the critical role of specific amino acid residues in the binding pocket that interact with the chiral scaffold. nih.gov

The insights gained from these investigations are not only crucial for the rational design of more potent and selective therapeutic agents but also contribute to a more fundamental understanding of the intricate relationship between molecular structure and biological function.

Future Research Directions for this compound and Related Chiral Scaffolds

The continued interest in this compound and related chiral scaffolds is driving research in several exciting new directions. Advances in synthetic methodologies, computational tools, and analytical techniques are poised to further unlock the potential of these complex molecules.

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

The synthesis of stereochemically complex molecules like this compound often requires multi-step and challenging synthetic routes. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and optimize the design of these synthetic pathways.

In the context of chiral synthesis, AI can be particularly valuable in predicting the performance of chiral catalysts and in designing novel enzymes for biocatalytic transformations, which are often highly stereoselective and environmentally friendly. nih.gov

Expanding the Scope of Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex pharmaceutical intermediates to minimize environmental impact. Future research on the synthesis of this compound and its analogs will likely focus on developing more sustainable methods.

A significant area of development is the use of biocatalysis, employing enzymes to perform highly selective chemical transformations under mild conditions. nih.govchemistryviews.org Chemo-enzymatic approaches, which combine the advantages of both traditional chemical synthesis and biocatalysis, are also being explored to construct chiral piperidine scaffolds. nih.gov These methods often lead to higher yields, fewer byproducts, and a reduction in the use of hazardous reagents and solvents.

Other green chemistry strategies that could be applied include the use of renewable starting materials, continuous flow chemistry for improved efficiency and safety, and the development of catalytic methods that minimize waste.

Advanced Characterization Techniques for Stereochemical Purity and Conformational Dynamics

The precise three-dimensional structure of this compound is critical to its function. Therefore, advanced analytical techniques are essential for confirming its stereochemical purity and understanding its conformational behavior.

While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used, more advanced NMR methods, such as those involving chiral solvating agents or 2D correlation experiments, can provide more detailed information about the stereochemistry of complex molecules. whiterose.ac.uk

Chiroptical spectroscopy, including Vibrational Circular Dichroism (VCD), is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov The experimental VCD spectrum can be compared with the computationally predicted spectrum for a specific enantiomer to unambiguously assign its stereochemistry. nih.gov

Emerging techniques like rotational spectroscopy are also showing promise for the precise analysis of chiral molecules, offering detailed information about their three-dimensional structure in the gas phase. rsc.org To understand the dynamic behavior of these molecules, computational methods such as molecular dynamics simulations are invaluable for exploring the conformational landscape and identifying the most stable conformations. nih.gov

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